An In-depth Technical Guide to 2,6-Dimethylbenzyl Bromide: Chemical Properties and Reactivity
An In-depth Technical Guide to 2,6-Dimethylbenzyl Bromide: Chemical Properties and Reactivity
Audience: Researchers, scientists, and drug development professionals.
This guide provides a comprehensive overview of the chemical properties, reactivity, and handling of 2,6-Dimethylbenzyl bromide, a key reagent in various synthetic applications.
Chemical Properties
2,6-Dimethylbenzyl bromide is a substituted aromatic halide. Its physical and chemical properties are summarized below.
Data Presentation: Physical and Chemical Properties
| Property | Value | Reference |
| Molecular Formula | C₉H₁₁Br | [1][2] |
| Molecular Weight | 199.09 g/mol | [1][2] |
| CAS Number | 83902-02-7 | [1] |
| Melting Point | 37.5-38.5 °C | [1] |
| Boiling Point | 237.8±9.0 °C (Predicted) | [1] |
| Density | 1.314±0.06 g/cm³ (Predicted) | [1] |
| Solubility | Chloroform (Slightly) | [1] |
| Appearance | Not explicitly stated, but related compounds are light yellow to brown solids or oils. | [3][4] |
| Storage | Under inert gas (nitrogen or Argon) at 2-8°C.[1] | [1] |
Reactivity and Synthetic Applications
2,6-Dimethylbenzyl bromide is a versatile reagent primarily utilized in nucleophilic substitution reactions. The bromine atom is a good leaving group, and the benzylic carbon is susceptible to nucleophilic attack.
The primary mode of reactivity for 2,6-Dimethylbenzyl bromide is the SN2 (Substitution, Nucleophilic, Bimolecular) reaction.[5][6] In this one-step mechanism, a nucleophile attacks the electrophilic carbon atom bonded to the bromine, displacing the bromide ion.[6][7] The steric hindrance from the two ortho-methyl groups can influence the reaction rate compared to less substituted benzyl bromides.
This reactivity makes it a valuable building block in organic synthesis. For instance, it is used in the preparation of pyridazine derivatives that act as glutamate transporter EAAT2 activators and in the synthesis of spinosyns, which have insecticidal activity.[1][8][9]
In principle, 2,6-Dimethylbenzyl bromide can react with magnesium metal in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (THF), to form the corresponding Grignard reagent, 2,6-dimethylbenzylmagnesium bromide.[10] This organometallic reagent would serve as a potent nucleophile and strong base, useful for forming new carbon-carbon bonds.[10] However, the formation of Grignard reagents from benzyl halides can sometimes be complicated by side reactions.
Experimental Protocols
A common synthetic route to 2,6-Dimethylbenzyl bromide starts from 2,6-dimethylbenzoic acid.[11]
Step 1: Reduction of 2,6-Dimethylbenzoic Acid to 2,6-Dimethylbenzyl Alcohol
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Reagents: 2,6-Dimethylbenzoic acid, Lithium aluminum hydride (LiAlH₄), Tetrahydrofuran (THF).
-
Procedure: A solution of 2,6-dimethylbenzoic acid in anhydrous THF is added dropwise to a stirred suspension of LiAlH₄ in THF under an inert atmosphere (e.g., nitrogen or argon) at 0°C. After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred until the reaction is complete (monitored by TLC). The reaction is then carefully quenched by the sequential addition of water and aqueous base. The resulting solid is filtered off, and the organic filtrate is dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and concentrated under reduced pressure to yield 2,6-dimethylbenzyl alcohol.
Step 2: Bromination of 2,6-Dimethylbenzyl Alcohol
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Reagents: 2,6-Dimethylbenzyl alcohol, Phosphorus tribromide (PBr₃), Pyridine, Diethyl ether.
-
Procedure: To a solution of 2,6-dimethylbenzyl alcohol and a small amount of pyridine in anhydrous diethyl ether at -78°C under an inert atmosphere, PBr₃ is added dropwise. The reaction mixture is stirred and allowed to slowly warm to room temperature. Upon completion, the reaction is quenched with water. The organic layer is separated, washed with saturated sodium bicarbonate solution and brine, dried over anhydrous magnesium sulfate, and concentrated in vacuo to afford 2,6-Dimethylbenzyl bromide.[11]
This protocol outlines a general procedure for reacting 2,6-Dimethylbenzyl bromide with a generic nucleophile (Nu⁻).
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Reagents: 2,6-Dimethylbenzyl bromide, a suitable nucleophile (e.g., sodium azide, sodium cyanide, an alkoxide), a polar aprotic solvent (e.g., DMF, DMSO, or acetone).
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Procedure: To a solution of the nucleophile in the chosen solvent, a solution of 2,6-Dimethylbenzyl bromide in the same solvent is added dropwise at room temperature. The reaction mixture is stirred for a period determined by monitoring the reaction's progress via Thin Layer Chromatography (TLC). Upon completion, the reaction mixture is typically poured into water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic extracts are washed with water and brine, dried over an anhydrous salt, and concentrated under reduced pressure. The crude product can then be purified by a suitable method, such as column chromatography or recrystallization.[4]
Safety and Handling
2,6-Dimethylbenzyl bromide is a hazardous chemical and should be handled with appropriate safety precautions.
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Hazards: It is classified as causing severe skin burns and eye damage. It may also cause respiratory irritation.
-
Handling: Work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[12]
-
First Aid: In case of skin contact, immediately remove all contaminated clothing and rinse the skin with plenty of water. For eye contact, rinse cautiously with water for several minutes and seek immediate medical attention.[3] If inhaled, move the person to fresh air. If swallowed, rinse the mouth with water and do not induce vomiting; seek immediate medical attention.
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Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[12] It is recommended to store under an inert atmosphere at 2-8°C.[1]
Visualizations
The following diagrams illustrate key processes involving 2,6-Dimethylbenzyl bromide.
References
- 1. 2,6-Dimethylbenzyl bromide CAS#: 83902-02-7 [m.chemicalbook.com]
- 2. scbt.com [scbt.com]
- 3. fishersci.com [fishersci.com]
- 4. rsc.org [rsc.org]
- 5. bartleby.com [bartleby.com]
- 6. Nucleophilic substitution - Wikipedia [en.wikipedia.org]
- 7. chem.uci.edu [chem.uci.edu]
- 8. 2,6-Dimethylbenzyl bromide | 83902-02-7 [chemicalbook.com]
- 9. 2,6-Dimethylbenzyl bromide CAS#: 83902-02-7 [amp.chemicalbook.com]
- 10. 格氏试剂 [sigmaaldrich.com]
- 11. 2,6-Dimethylbenzyl bromide synthesis - chemicalbook [chemicalbook.com]
- 12. fishersci.com [fishersci.com]
